molecular formula C9H12BrNO B13608908 (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B13608908
M. Wt: 230.10 g/mol
InChI Key: HJOPCDKLJNZKIA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction using an amine source such as ethanamine under basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups influences its binding affinity and selectivity. The ethanamine side chain plays a crucial role in its interaction with biological molecules, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromo-5-methoxyphenyl)ethanamine
  • 1-(2-Bromo-5-methoxyphenyl)propanamine
  • 1-(2-Bromo-5-methoxyphenyl)butanamine

Uniqueness

(S)-1-(2-Bromo-5-methoxyphenyl)ethanamine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties The (S)-configuration can result in different pharmacological effects compared to its ®-enantiomer

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S)-1-(2-bromo-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

HJOPCDKLJNZKIA-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)OC)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.